molecular formula C13H14O3 B1291783 cis-3-Benzoylcyclopentane-1-carboxylic acid CAS No. 732251-89-7

cis-3-Benzoylcyclopentane-1-carboxylic acid

Cat. No.: B1291783
CAS No.: 732251-89-7
M. Wt: 218.25 g/mol
InChI Key: BXPBLRRKIQAMIP-WDEREUQCSA-N
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Description

cis-3-Benzoylcyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C13H14O3 It is characterized by a cyclopentane ring substituted with a benzoyl group at the third position and a carboxylic acid group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Benzoylcyclopentane-1-carboxylic acid typically involves the following steps:

    Cyclopentane Ring Formation: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cis-3-Benzoylcyclopentane-1-carboxylic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group, forming cis-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cis-3-hydroxycyclopentane-1-carboxylic acid.

    Substitution: Formation of substituted cyclopentane derivatives.

Scientific Research Applications

cis-3-Benzoylcyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: Used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cis-3-Benzoylcyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The benzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the carboxylic acid group can form ionic bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

    trans-3-Benzoylcyclopentane-1-carboxylic acid: Differing in the spatial arrangement of the benzoyl and carboxylic acid groups.

    cis-3-Benzoylcyclohexane-1-carboxylic acid: Featuring a cyclohexane ring instead of a cyclopentane ring.

    cis-3-Benzoylcyclopentane-1-methanol: Where the carboxylic acid group is replaced by a hydroxyl group.

Uniqueness: cis-3-Benzoylcyclopentane-1-carboxylic acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity compared to its analogs. The cis configuration of the benzoyl and carboxylic acid groups can influence the compound’s interaction with molecular targets, making it a valuable compound for research and development.

Biological Activity

Cis-3-benzoylcyclopentane-1-carboxylic acid (CAS No. 732251-89-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • Structure : The compound features a cyclopentane ring with a benzoyl group and a carboxylic acid functional group, contributing to its reactivity and interaction with biological systems.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of benzoyl-containing compounds exhibit significant antimicrobial properties. A study demonstrated that related compounds could inhibit bacterial growth by disrupting cell wall synthesis and function, suggesting that this compound may possess similar properties .

Enzyme Inhibition

Enzyme inhibition studies have shown that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the compound has been evaluated for its ability to inhibit carboxylate reductases, which are crucial in various biochemical processes .

The mechanisms underlying the biological activities of this compound involve several pathways:

  • Carboxylate Reduction : The compound may interact with carboxylate reductases, leading to the formation of aldehydes from carboxylic acids, a reaction critical for metabolic processes .
  • Antioxidant Properties : Some studies suggest that benzoyl derivatives exhibit antioxidant activity, which could contribute to their protective effects against oxidative stress in cells .

Study on Antimicrobial Effects

A study published in Frontiers in Chemistry evaluated various benzoyl derivatives for their antimicrobial efficacy. The results indicated that certain structural modifications enhanced the activity against Escherichia coli and Staphylococcus aureus, suggesting that similar modifications could be beneficial for enhancing the activity of this compound .

Enzyme Interaction Analysis

In another study focused on enzyme interactions, it was found that compounds structurally related to this compound inhibited the enzyme hOAT, which is implicated in hepatocellular carcinoma progression. This suggests potential applications in cancer therapeutics .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntimicrobialInhibition of bacterial growth ,
Enzyme InhibitionInhibition of carboxylate reductases ,
AntioxidantPotential protective effects

Properties

IUPAC Name

(1R,3S)-3-benzoylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-12(9-4-2-1-3-5-9)10-6-7-11(8-10)13(15)16/h1-5,10-11H,6-8H2,(H,15,16)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPBLRRKIQAMIP-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1C(=O)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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